molecular formula C11H18Cl2N2 B1389149 3-Methyl-1-phenylpiperazine dihydrochloride CAS No. 1185299-85-7

3-Methyl-1-phenylpiperazine dihydrochloride

Cat. No.: B1389149
CAS No.: 1185299-85-7
M. Wt: 249.18 g/mol
InChI Key: WGCGAXNLMBPXJB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenylpiperazine dihydrochloride typically involves the reaction of 1-phenylpiperazine with methylating agents under controlled conditions. One common method includes the use of methyl iodide or methyl sulfate as the methylating agent in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenylpiperazine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-1-phenylpiperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions involving piperazine derivatives.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenylpiperazine dihydrochloride involves its interaction with various molecular targets and pathways. As a piperazine derivative, it can interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. The compound may also inhibit certain enzymes or interact with cellular membranes, affecting cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-phenylpiperazine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other piperazine derivatives, it may exhibit different reactivity and interaction profiles, making it valuable for specific research applications .

Properties

IUPAC Name

3-methyl-1-phenylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11;;/h2-6,10,12H,7-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCGAXNLMBPXJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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